molecular formula C10H15N3O2S B2882100 1-Methanesulfonyl-4-(pyridin-2-yl)piperazine CAS No. 496777-28-7

1-Methanesulfonyl-4-(pyridin-2-yl)piperazine

Cat. No. B2882100
CAS RN: 496777-28-7
M. Wt: 241.31
InChI Key: YQXBIPHWAMIXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-4-(pyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H15N3O2S . It is also known by registry numbers ZINC000019787595 .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring substituted with a methanesulfonyl group and a pyridin-2-yl group . The molecular weight is 241.31.


Physical And Chemical Properties Analysis

This compound is soluble in DMSO . The molecular weight is 241.31.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-Methanesulfonyl-4-(pyridin-2-yl)piperazine and its derivatives have been synthesized through various chemical reactions, demonstrating significant versatility in organic chemistry. For instance, the synthesis of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine through nucleophilic substitution and its characterization by spectroscopic techniques and X-ray crystallography revealed its crystalline structure and the conformation of the piperazine ring (Naveen et al., 2007). Similarly, the novel combination of 1,2,3-triazoles, piperidines, and thieno pyridine rings has been explored for antifungal activity, indicating the compound's potential in contributing to new antifungal agents (Darandale et al., 2013).

Chemical Reactions and Catalysis

This compound has also been involved in chemical reactions showcasing its reactivity and application in synthesis. The aromatization of 1,4-dihydropyridines in the presence of methanesulfonic acid/NaNO2/wet SiO2 under both heterogeneous and solvent-free conditions exemplifies its role in oxidation reactions leading to pyridine derivatives (Niknam et al., 2006). Furthermore, stereospecific introduction of amino function onto the 2-pyridinylmethyl carbon center has been achieved, showcasing the potential for creating optically pure compounds for further research and development (Uenishi et al., 2004).

Material Science and Engineering

The compound has also found applications in material science, where its structural properties have been leveraged for the development of new materials. The morphology of conductive polyaniline blended with poly(4-vinyl pyridine) has been studied, revealing unique morphological features that could be beneficial for the development of advanced materials with specific electronic properties (Su & Hong, 2001).

Antioxidants and Anti-inflammatory Agents

Additionally, the antioxidant and anti-inflammatory potentials of derivatives of this compound have been explored, showing that these compounds could serve as candidates for the preventive treatment of various diseases, including cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010). Moreover, the synthesis of new derivatives as nitric oxide donor anti-inflammatory agents highlights the compound's therapeutic relevance and potential for drug development (Abdellatif et al., 2014).

Mechanism of Action

While the specific mechanism of action for 1-Methanesulfonyl-4-(pyridin-2-yl)piperazine is not mentioned, some piperazine derivatives are known to act as potent and selective α2-adrenergic receptor antagonists .

properties

IUPAC Name

1-methylsulfonyl-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-16(14,15)13-8-6-12(7-9-13)10-4-2-3-5-11-10/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXBIPHWAMIXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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